3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, followed by functionalization at specific positions to introduce the desired substituents . Common reagents used in these reactions include aromatic amines, diethyl malonate, and various catalysts such as triethylamine .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
What sets 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C25H23NO5 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-phenacylindol-2-one |
InChI |
InChI=1S/C25H23NO5/c1-30-22-13-7-8-14-23(22)31-16-15-26-20-12-6-5-11-19(20)25(29,24(26)28)17-21(27)18-9-3-2-4-10-18/h2-14,29H,15-17H2,1H3 |
InChI Key |
BQFMFSXPLQYSBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.